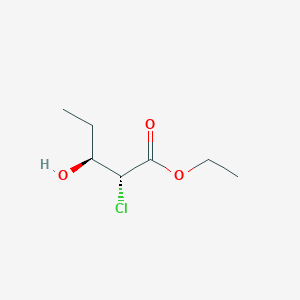
Ethyl (2R,3S)-2-chloro-3-hydroxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R,3S)-2-chloro-3-hydroxypentanoate is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound features a hydroxyl group, a chlorine atom, and an ester functional group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3S)-2-chloro-3-hydroxypentanoate typically involves the chlorination of ethyl 3-hydroxypentanoate. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the retention of the chiral centers. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent racemization.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of biocatalysts, such as specific enzymes, can also enhance the enantioselectivity of the product, making the process more sustainable and efficient.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2R,3S)-2-chloro-3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Ethyl (2R,3S)-2-oxo-3-hydroxypentanoate.
Reduction: Ethyl (2R,3S)-2-chloro-3-hydroxypentanol.
Substitution: Ethyl (2R,3S)-2-azido-3-hydroxypentanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R,3S)-2-chloro-3-hydroxypentanoate is widely used in scientific research due to its chiral nature and functional groups. Some applications include:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and fine chemicals.
Wirkmechanismus
The mechanism of action of Ethyl (2R,3S)-2-chloro-3-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and selectivity in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2R,3S)-2-chloro-3-hydroxybutanoate
- Ethyl (2R,3S)-2-chloro-3-hydroxyhexanoate
- Ethyl (2R,3S)-2-chloro-3-hydroxypropanoate
Uniqueness
Ethyl (2R,3S)-2-chloro-3-hydroxypentanoate is unique due to its specific chiral centers and functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its versatility as a chiral building block and intermediate makes it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
832110-36-8 |
|---|---|
Molekularformel |
C7H13ClO3 |
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
ethyl (2R,3S)-2-chloro-3-hydroxypentanoate |
InChI |
InChI=1S/C7H13ClO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
FMQZXQLKFZJTPZ-NTSWFWBYSA-N |
Isomerische SMILES |
CC[C@@H]([C@H](C(=O)OCC)Cl)O |
Kanonische SMILES |
CCC(C(C(=O)OCC)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14205274.png)
![4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14205281.png)

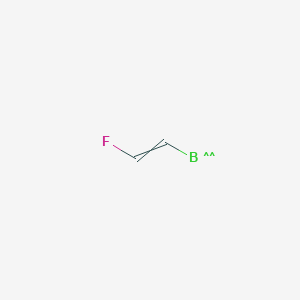
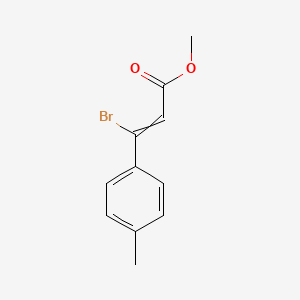
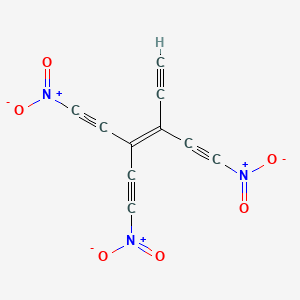
![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
oxophosphanium](/img/structure/B14205320.png)
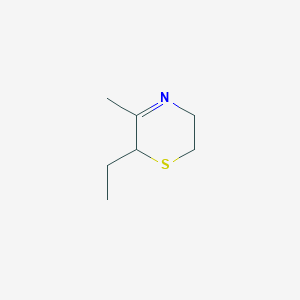


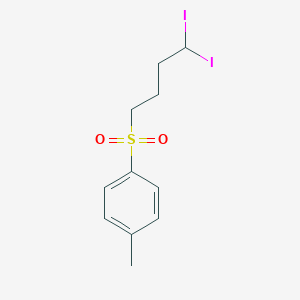

![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
